N-(1-ethylpropyl)-2,4-dimethylbenzamide
Description
N-(1-Ethylpropyl)-2,4-dimethylbenzamide is a benzamide derivative characterized by a 2,4-dimethyl-substituted aromatic ring and an N-bound 1-ethylpropyl group (a branched alkyl chain). Benzamides are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their stability, tunable lipophilicity, and capacity for directed functionalization via metal-catalyzed reactions .
Key structural features of this compound include:
- Aromatic core: 2,4-dimethylbenzamide, which enhances steric hindrance and electron density at the amide linkage.
- N-substituent: The 1-ethylpropyl group (pentan-3-yl), a branched alkyl chain that may influence solubility and metabolic stability.
Properties
IUPAC Name |
2,4-dimethyl-N-pentan-3-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-5-12(6-2)15-14(16)13-8-7-10(3)9-11(13)4/h7-9,12H,5-6H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRAAJUKGQSXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=C(C=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
N-Substituent Effects :
- The 1-ethylpropyl group in the target compound and pendimethalin introduces steric bulk, reducing solubility in polar solvents but enhancing lipid membrane permeability. Pendimethalin’s nitro groups, however, make it more reactive and environmentally persistent .
- Hydrophilic substituents (e.g., hydroxyl in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) improve water solubility and metal-coordination capacity, favoring catalytic applications .
Aromatic Substitution Patterns :
- 2,4-Dimethyl groups in the target compound may slow oxidative metabolism compared to 3-methyl or unchlorinated analogs, as methyl groups are less susceptible to cytochrome P450-mediated hydroxylation than chlorine or hydrogen .
- Electron-withdrawing groups (e.g., nitro in pendimethalin, chlorine in N-[1-(benzimidazolyl)-2-methylpropyl]-2,4-dichlorobenzamide) increase electrophilicity, influencing bioactivity and environmental toxicity .
Applications :
- Herbicides : Pendimethalin’s pre-emergent activity contrasts with benzamides, which are less commonly used as herbicides but explored for antifungal or pharmacological roles .
- Drug Development : The benzimidazole-containing analog () highlights the role of aromatic heterocycles in enhancing target binding, a strategy applicable to the target compound if modified similarly.
Metabolic and Toxicological Considerations
- Phase I Metabolism : Hydroxylation at methyl groups (e.g., C-4 in (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide) is a major pathway for dimethyl-substituted benzamides . The target compound’s 2,4-dimethyl groups may lead to similar metabolites.
- Environmental Impact : Unlike pendimethalin (which poses risks to aquatic life due to nitro groups ), the target compound’s amide linkage and methyl substituents suggest lower eco-toxicity but require validation.
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